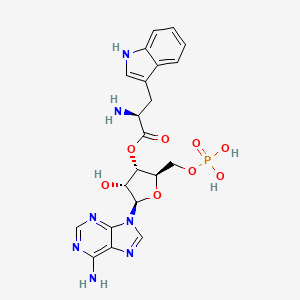

Tryptophyl adenylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3'-L-tryptophyl-AMP is an L-tryptophan derivative that is the ester obtained by formal condensation of the carboxy group of L-tryptophan with the 3'-hydroxy group of AMP. It has a role as a Mycoplasma genitalium metabolite. It is an adenosine 5'-phosphate, a L-tryptophan derivative, an alpha-amino acid ester and a purine ribonucleoside 5'-monophosphate. It derives from an adenosine 5'-monophosphate.

科学的研究の応用

Tryptophanyl adenylate is an intermediate formed by tryptophanyl-tRNA synthetase when the enzyme is mixed with ATP-Mg and tryptophan . Tryptophanyl-tRNA synthetase from Escherichia coli forms tryptophanyl adenylate as an initial reaction product . The stoichiometry of tryptophanyl adenylate synthesis is 2 mol per mole of dimeric enzyme .

Tryptophanyl Adenylate Formation

The formation of tryptophanyl adenylate by tryptophanyl-tRNA synthetase involves several processes :

- The first two processes correspond to the synthesis of the two adenylates, at very different rates . The rate constants of tryptophanyl adenylate synthesis are respectively 146 +/- 17 s-1 and 3.3 +/- 0.9 s-1 .

- The third process is the synthesis of tryptophanyl-ATP, the rate constant of which is 0.025 s-1 .

- The Michaelis constants for ATP and for tryptophan in the activation reaction are respectively 179 +/- 35 microM and 23.9 +/- 7.9 microM, for the fast site, and 116 +/- 45 microM and 3.7 +/- 2.2 microM, for the slow site .

Scientific Research Applications

Tryptophanyl adenylate is significant in the following scientific research applications:

- Amide bond formation Tryptophanyl adenylate is involved in a new amide bond formation mechanism involving enzymatic adenylation followed by nucleophilic substitution with primary or secondary amines . An improved method for amide bond formation was required, because the current chemical method suffers from low atom economy and results in wastage . The new method demonstrated here would provide a better approach for a more efficient amide bond formation .

- Tryptophan uptake Tryptophanyl-tRNA synthetase regulates Trp uptake into cells . TrpRS catalyzes the condensation of Trp with ATP to give Trp-AMP . The nonhydrolyzable Trp-AMP analogue Trp-SA is a TrpRS-specific inhibitor that binds tightly to the active site .

化学反応の分析

Kinetics of Formation

The kinetics of tryptophyl adenylate formation have been extensively studied using stopped-flow techniques. Research indicates that two adenylates are synthesized at different rates, with rate constants of approximately 146±17s−1 for the first and 3.3±0.9s−1 for the second . The Michaelis constants for ATP and tryptophan are observed to be 179±35μM and 23.9±7.9μM respectively for the fast site .

-

Chemical Properties and Stability

This compound is characterized by its lability; it is prone to hydrolysis if not properly sequestered within the enzyme's active site. The stability of this compound is enhanced by its interaction with the enzyme, which protects it from premature hydrolysis before it can participate in further reactions .

Hydrolysis Reaction

The hydrolysis of this compound can be represented as follows:

Tryptophyl adenylate+H2O→Tryptophan+AMP

This reaction underscores the importance of this compound in maintaining a balance between activation and subsequent utilization of tryptophan in protein synthesis.

-

Enzymatic Mechanisms Involved

The mechanism by which tryptophanyl-tRNA synthetase catalyzes the formation of this compound involves several steps:

-

Substrate Binding : Tryptophan and ATP bind to the enzyme.

-

Adenylylation : The enzyme catalyzes the transfer of the adenylyl group from ATP to tryptophan, forming this compound.

-

Transfer to tRNA : The activated tryptophan is subsequently transferred to tRNA, completing the aminoacylation process.

-

Biological Significance

The formation of this compound is not merely a biochemical curiosity; it plays a vital role in cellular metabolism and protein synthesis. The regulation of this process can impact various physiological functions, including neurotransmitter production and metabolic pathways involving serotonin synthesis from tryptophan.

-

Research Findings and Data Tables

This compound serves as a critical intermediate in amino acid activation and protein synthesis mediated by specific enzymes like tryptophanyl-tRNA synthetase. Understanding its chemical reactions not only elucidates fundamental biochemical processes but also highlights potential regulatory mechanisms that could be targeted for therapeutic interventions in various metabolic disorders.

This detailed analysis underscores the importance of further research into the kinetics and mechanisms surrounding this compound to enhance our understanding of amino acid metabolism and its implications in health and disease.

特性

CAS番号 |

31528-64-0 |

|---|---|

分子式 |

C21H24N7O8P |

分子量 |

533.4 g/mol |

IUPAC名 |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] (2S)-2-amino-3-(1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C21H24N7O8P/c22-12(5-10-6-24-13-4-2-1-3-11(10)13)21(30)36-17-14(7-34-37(31,32)33)35-20(16(17)29)28-9-27-15-18(23)25-8-26-19(15)28/h1-4,6,8-9,12,14,16-17,20,24,29H,5,7,22H2,(H2,23,25,26)(H2,31,32,33)/t12-,14+,16+,17+,20+/m0/s1 |

InChIキー |

ZTKQHOGBACRMGC-SQIXAUHQSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O)N |

異性体SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O)N |

正規SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O)N |

外観 |

Solid powder |

Key on ui other cas no. |

31528-64-0 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

tryptophyl adenylate tryptophyl adenylate (1:1) tryptophyl adenylate, disodium salt (2:1) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。